Target Engagement: eNOS Enzyme Inhibition Versus Structurally Similar In-Class Comparators
The target compound is reported as an inhibitor of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as measured in insect SF9 cells expressing the human enzyme [1]. This contrasts with other oxindole-sulfonamide chemotypes, such as the 1-acylated indoline-5-sulfonamide series, which have been optimized for inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX (Ki up to 132.8 nM) and CA XII (Ki up to 41.3 nM) rather than eNOS [2]. The quantitative difference lies in the distinct primary target: the target compound engages eNOS, while close structural analogs do not report eNOS activity within their primary pharmacological profile.
| Evidence Dimension | Inhibitory activity against human eNOS |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 1-Acylated indoline-5-sulfonamide analogs (e.g., compound 4f); primary activity reported against CA IX (Ki = 132.8 nM) and CA XII (Ki = 41.3 nM), not eNOS |
| Quantified Difference | Target shift from carbonic anhydrase to eNOS (no eNOS inhibition reported for comparator series) |
| Conditions | In vitro enzyme inhibition assay: eNOS in SF9 cells (target compound); CA inhibition measured via stopped-flow CO2 hydration assay (comparator series) |
Why This Matters
Procurement of an eNOS-targeting chemical probe requires verification of the primary target; selecting an analog from a carbonic anhydrase-focused series will confound experimental results.
- [1] BindingDB Entry BDBM50372207. Assay: Inhibition of human eNOS expressed in insect SF9 cells after 1 hr. View Source
- [2] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15(12), 1453. View Source
